オキサシクロテトラデカン エリスロマイシン誘導体

概要

説明

Oxacyclotetradecane Erythromycin Derivative is a compound derived from erythromycin, a well-known macrolide antibiotic. This derivative is part of a class of compounds that have been modified to enhance their pharmacological properties, such as increased stability, improved bioavailability, and reduced resistance by pathogens .

科学的研究の応用

Oxacyclotetradecane Erythromycin Derivative has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying macrolide modifications and their effects on chemical reactivity and stability.

Biology: The compound is employed in studies investigating the mechanisms of antibiotic resistance and the development of new antimicrobial agents.

Medicine: It has potential therapeutic applications in treating infections caused by resistant bacterial strains.

作用機序

Target of Action

The primary target of the Oxacyclotetradecane Erythromycin Derivative, similar to other erythromycin derivatives, is the bacterial ribosome . The ribosome plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

The Oxacyclotetradecane Erythromycin Derivative acts by inhibiting protein synthesis in bacteria. It binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This binding inhibits the translocation step in protein synthesis, preventing the addition of new amino acids to the growing peptide chain .

Biochemical Pathways

The Oxacyclotetradecane Erythromycin Derivative affects the protein synthesis pathway in bacteria. By binding to the 23S ribosomal RNA molecule, it prevents the elongation of the peptide chain, thereby inhibiting the synthesis of essential proteins required for bacterial growth and survival . This disruption in protein synthesis leads to the eventual death of the bacterial cell .

Pharmacokinetics

For instance, Roxithromycin, an orally administered erythromycin derivative, has improved absorption, bioavailability, tolerability, and clinical efficacy compared with the parent drug . It achieves high concentrations in most tissues and body fluids .

Result of Action

The result of the action of the Oxacyclotetradecane Erythromycin Derivative is the inhibition of bacterial growth and survival. By preventing protein synthesis, it disrupts essential cellular processes in the bacteria, leading to cell death .

Action Environment

The action, efficacy, and stability of the Oxacyclotetradecane Erythromycin Derivative can be influenced by various environmental factors. For instance, the presence of other antibiotics, pH levels, temperature, and the presence of resistant bacterial strains can all impact the effectiveness of the antibiotic

生化学分析

Biochemical Properties

The Oxacyclotetradecane Erythromycin Derivative interacts with various enzymes, proteins, and other biomolecules in the body. It is known to target bacterial ribosomes and DNA gyrase, which are crucial components of bacterial protein synthesis and DNA replication, respectively . This interaction inhibits the growth and multiplication of bacteria, making it a potential candidate for antibacterial therapy .

Cellular Effects

The Oxacyclotetradecane Erythromycin Derivative has shown significant effects on various types of cells. It has been found to inhibit both the ribosome and DNA topoisomerase in vitro . In addition, it has demonstrated antiproliferative activity against human tumor cell lines . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The Oxacyclotetradecane Erythromycin Derivative exerts its effects at the molecular level through several mechanisms. It binds to the bacterial ribosome, inhibiting protein synthesis . Additionally, it interacts with DNA gyrase, disrupting DNA replication . These binding interactions lead to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Oxacyclotetradecane Erythromycin Derivative can change over time. Studies have shown that while the derivative has poor anti-MRSA effects alone, it possesses high synergism with oxacillin against MRSA ATCC43300 and clinically isolated MRSA . This suggests that the product’s stability, degradation, and long-term effects on cellular function may vary depending on the conditions of the study .

Dosage Effects in Animal Models

The effects of the Oxacyclotetradecane Erythromycin Derivative can vary with different dosages in animal models. While specific studies on this derivative are limited, research on erythromycin and its derivatives has shown that higher doses can promote drug resistance and undesirable effects . Therefore, it is crucial to determine the optimal dosage to maximize therapeutic effects and minimize adverse effects.

Metabolic Pathways

The Oxacyclotetradecane Erythromycin Derivative is involved in several metabolic pathways. It is synthesized from erythromycin, which is part of the macrolide family of antibiotics . The biosynthesis of erythromycins involves several enzymes and cofactors, and the derivative may interact with these components .

Transport and Distribution

It is known that erythromycin and its derivatives are transported across bacterial cell membranes by active transport mechanisms . The derivative may interact with similar transporters or binding proteins, influencing its localization or accumulation within cells.

Subcellular Localization

Given its interactions with ribosomes and DNA gyrase, it is likely localized to areas of the cell where these structures are present

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Oxacyclotetradecane Erythromycin Derivative typically involves the modification of the erythromycin molecule. One common method includes the protection of specific functional groups followed by selective reactions to introduce the oxacyclotetradecane moiety. For instance, the C-9 keto group of erythromycin can be protected as its oxime, and the C-11 and C-12 hydroxy groups can be transformed into an acetonide using 2-methoxypropene

Industrial Production Methods

Industrial production of this derivative often involves large-scale fermentation processes to produce erythromycin, followed by chemical modification steps. The fermentation is typically carried out using strains of Saccharopolyspora erythraea, and the subsequent chemical modifications are performed in batch reactors under optimized conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions

Oxacyclotetradecane Erythromycin Derivative undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to convert ketones or aldehydes to alcohols.

Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s activity .

類似化合物との比較

Similar Compounds

Clarithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Azithromycin: Known for its extended half-life and improved tissue penetration.

Telithromycin: A ketolide antibiotic with enhanced activity against resistant strains.

Uniqueness

Oxacyclotetradecane Erythromycin Derivative stands out due to its unique structural modifications that confer increased stability and reduced resistance. Unlike other macrolides, this derivative can form synergistic combinations with other antibiotics, significantly enhancing their efficacy against resistant pathogens .

生物活性

The Oxacyclotetradecane Erythromycin Derivative is a modified form of erythromycin, a well-known macrolide antibiotic. This derivative has been engineered to enhance its pharmacological properties, including increased stability, improved bioavailability, and reduced susceptibility to bacterial resistance. Understanding the biological activity of this compound is crucial for its application in treating bacterial infections, especially those caused by resistant strains.

Target and Mode of Action

The primary target of the Oxacyclotetradecane Erythromycin Derivative is the bacterial ribosome , specifically binding to the 23S ribosomal RNA within the 50S subunit. This binding inhibits protein synthesis by preventing the elongation of peptide chains, which is essential for bacterial growth and survival.

Biochemical Pathways

The compound also interacts with other critical components in bacterial cells, such as DNA gyrase , affecting both protein synthesis and DNA replication. This dual action enhances its antibacterial efficacy against a broader range of pathogens.

Pharmacokinetics

Pharmacokinetic studies indicate that derivatives like Roxithromycin exhibit improved absorption and bioavailability compared to erythromycin. The modifications in the chemical structure lead to better tolerability and clinical efficacy. For instance, studies have shown that while the Oxacyclotetradecane Erythromycin Derivative alone has limited activity against MRSA (Methicillin-resistant Staphylococcus aureus), it demonstrates significant synergistic effects when combined with oxacillin.

In Vitro Studies

In laboratory settings, various studies have assessed the biological activity of the Oxacyclotetradecane Erythromycin Derivative:

- Antimicrobial Activity : The compound has shown effective inhibition against several bacterial strains, including MRSA, when used in combination with other antibiotics.

- Synergistic Effects : It exhibits high synergism with oxacillin against MRSA ATCC43300 and clinically isolated strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Synergistic Agent |

|---|---|---|

| MRSA ATCC43300 | 4 µg/mL | Oxacillin |

| Clinically Isolated MRSA | 2 µg/mL | Oxacillin |

Case Study 1: Efficacy Against Multi-Drug Resistant Strains

A study evaluated the efficacy of the Oxacyclotetradecane Erythromycin Derivative against multi-drug resistant strains of Staphylococcus aureus. The results indicated a notable reduction in bacterial load when combined with traditional antibiotics, suggesting its potential as a therapeutic agent in resistant infections.

Case Study 2: Anti-Malarial Activity

Additionally, derivatives of erythromycin have been investigated for their anti-malarial properties. A study reported that certain erythromycin derivatives showed low micromolar IC50 values against Plasmodium falciparum, highlighting the potential for broader applications beyond antibacterial activity .

Molecular Mechanisms

At a molecular level, the Oxacyclotetradecane Erythromycin Derivative operates through several mechanisms:

- Inhibition of Protein Synthesis : By binding to ribosomal RNA, it disrupts the normal function of ribosomes.

- DNA Topoisomerase Inhibition : It has been shown to inhibit DNA topoisomerase in vitro, further impeding bacterial replication processes.

特性

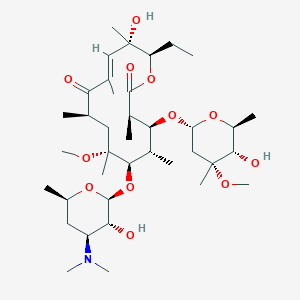

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H67NO12/c1-15-27-36(8,44)17-20(2)29(40)21(3)18-38(10,46-14)33(51-35-30(41)26(39(11)12)16-22(4)47-35)23(5)31(24(6)34(43)49-27)50-28-19-37(9,45-13)32(42)25(7)48-28/h17,21-28,30-33,35,41-42,44H,15-16,18-19H2,1-14H3/b20-17+/t21-,22-,23+,24-,25+,26+,27-,28+,30-,31+,32+,33-,35+,36+,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRPMQCVVSGOJB-LUHVZOSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)\C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H67NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478584 | |

| Record name | Oxacyclotetradecane Erythromycin Derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144604-03-5 | |

| Record name | (10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144604-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxacyclotetradecane Erythromycin Derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。